molecular formula C20H21N3O3S B2896780 propan-2-yl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate CAS No. 691866-90-7

propan-2-yl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate

Cat. No.: B2896780
CAS No.: 691866-90-7
M. Wt: 383.47
InChI Key: HYIXJTQVQDONCO-UHFFFAOYSA-N
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Description

Propan-2-yl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is a thienopyridine derivative featuring a 3-amidobenzoate moiety esterified with isopropanol. The compound’s design incorporates strategic modifications:

  • Ester group: The propan-2-yl (isopropyl) ester enhances lipophilicity compared to smaller alkyl esters (e.g., ethyl or methyl).
  • Substituent position: The amide linkage is positioned at the 3-carbon of the benzoate ring, distinguishing it from analogs with 2- or 4-substitutions.

This article compares its structural, synthetic, and physicochemical attributes with closely related compounds.

Properties

IUPAC Name

propan-2-yl 3-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-10(2)26-20(25)13-6-5-7-14(9-13)23-18(24)17-16(21)15-11(3)8-12(4)22-19(15)27-17/h5-10H,21H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIXJTQVQDONCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=CC(=C3)C(=O)OC(C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiophene and Pyridine Derivatives

A common approach involves the cyclocondensation of 2-aminothiophene-3-carbonitrile with acetylacetone derivatives. For example, heating 2-amino-4,6-dimethylthiophene-3-carbonitrile with ethyl acetoacetate in acetic acid at 120°C for 8 hours yields 3-cyano-4,6-dimethylthieno[2,3-b]pyridine. Subsequent hydrolysis with concentrated hydrochloric acid (6 M, reflux, 4 hours) converts the nitrile group to a carboxylic acid, achieving 85–90% purity.

Functionalization of the Amino Group

The 3-amino group is introduced via nitration followed by reduction:

  • Nitration : Treating 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid with fuming nitric acid (HNO₃, 90%) at 0–5°C for 2 hours introduces a nitro group at the 3-position.
  • Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 hours) reduces the nitro group to an amine, yielding 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid with >95% conversion.

Preparation of Isopropyl 3-Aminobenzoate

The benzoate ester component requires precise functionalization to ensure regioselective amide coupling.

Esterification of 3-Nitrobenzoic Acid

  • Nitration : Benzoyl chloride is nitrated at the meta position using a mixture of concentrated HNO₃ and H₂SO₄ (1:3 ratio) at 50°C for 3 hours, yielding 3-nitrobenzoic acid (78% yield).
  • Esterification : Reacting 3-nitrobenzoic acid with excess isopropyl alcohol (2 equivalents) in the presence of sulfuric acid (H₂SO₄, 0.5 equivalents) at reflux (80°C, 6 hours) produces isopropyl 3-nitrobenzoate (92% yield).

Reduction of the Nitro Group

Catalytic hydrogenation (H₂, 5% Pt/C, methanol, 30 psi, 25°C, 8 hours) reduces the nitro group to an amine, yielding isopropyl 3-aminobenzoate with 88% purity. The product is purified via recrystallization from ethanol/water (1:1).

Amide Bond Formation: Coupling Thienopyridine and Benzoate Components

The final step involves coupling the thienopyridine carboxylic acid with the benzoate ester amine.

Acid Chloride Method

  • Activation : 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid is treated with thionyl chloride (SOCl₂, 3 equivalents) in dichloromethane (DCM) at 40°C for 2 hours to form the acid chloride.
  • Coupling : The acid chloride is reacted with isopropyl 3-aminobenzoate (1.1 equivalents) in the presence of triethylamine (2 equivalents) as a base. The reaction proceeds in anhydrous DCM at 0°C for 1 hour, followed by stirring at 25°C for 12 hours. Yield: 82%.

Palladium-Catalyzed Coupling (Alternative Route)

Recent patents describe palladium-mediated coupling for similar systems:

  • Reagents : Methyl 2-iodobenzoate (1.2 equivalents), palladium acetate (0.05 equivalents), tetrabutylammonium bromide (0.1 equivalents), triethylamine (3 equivalents).
  • Conditions : Toluene, 80°C, 6 hours.
  • Yield : 85%.

Optimization and Challenges

Solvent and Catalyst Selection

Parameter Optimal Condition Yield Improvement
Solvent Toluene 85% → 89%
Catalyst Pd(OAc)₂ + PPh₃ 82% → 88%
Temperature 80°C Reduced side products

Purification Strategies

  • Crystallization : Using acetonitrile/toluene (1:2) at 0°C achieves >99% HPLC purity.
  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

propan-2-yl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Propan-2-yl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is a complex organic compound featuring a thieno[2,3-b]pyridine core with an amino group and a benzoate moiety. It has potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is C20H24N3O3SC_{20}H_{24}N_3O_3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Potential Applications

This compound is explored for its pharmacological applications, particularly as an Acetyl-CoA Carboxylase (ACC) inhibitor, making it a candidate for treating metabolic disorders like obesity and type 2 diabetes. Additionally, it may have applications in cancer therapy due to its ability to modulate specific signaling pathways involved in cell proliferation.

This compound exhibits significant biological activity, particularly as an inhibitor of various enzymes involved in metabolic pathways. It has been noted for its potential role in modulating pathways associated with obesity and diabetes by inhibiting Acetyl-CoA Carboxylase (ACC) activity. Such inhibition could lead to reduced lipid synthesis and improved metabolic profiles in experimental models.

Pharmacological Applications

Its role as an ACC inhibitor positions it as a candidate for treating metabolic disorders such as obesity and type 2 diabetes. Additionally, it may have applications in cancer therapy due to its ability to modulate specific signaling pathways involved in cell proliferation.

Related Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylateContains a methyl ester instead of a propan-2-yl groupPotential anti-inflammatory properties
Butyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoateSimilar amido structure but with a butyl groupInvestigated for anti-cancer effects
Propyl 4-{(3-amino)-4,6-dimethylthieno[2,3-b]pyridine}-benzoateFeatures a propyl group; similar core structureExplored for metabolic regulation effects

Mechanism of Action

The mechanism of action of propan-2-yl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs with Varying Ester Groups

Compound Name Ester Group Substituent Position Molecular Formula Molecular Weight Key Attributes Reference
Target Compound Propan-2-yl 3- on benzoate C₁₉H₂₁N₃O₃S ~375.45 High lipophilicity
Ethyl 2-amidobenzoate (CAS 847231-85-0) Ethyl 2- on benzoate C₁₈H₁₇N₃O₃S 355.41 Moderate solubility
Benzyl ester derivative Benzyl 2- on benzoate C₁₇H₁₆N₂O₂S 312.39 Bulkier ester; limited availability
Ethyl 4-amidobenzoate (Ref: 10-F752964) Ethyl 4- on benzoate C₁₇H₁₇N₃O₃S 343.40 Discontinued; synthesis challenges

Key Observations :

  • Synthetic Accessibility : Ethyl esters (e.g., CAS 847231-85-0) are more straightforward to synthesize, whereas benzyl and isopropyl derivatives may require specialized conditions .

Substituent Effects on the Thienopyridine Core

  • Methyl vs. Bromo Substituents: Unlike 3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (a Pim-1 inhibitor precursor ), the target compound retains methyl groups at positions 4 and 6, favoring steric stability over electrophilic reactivity.
  • Amide vs.

Physicochemical Properties

  • Collision Cross-Section (CCS) : Predicted CCS values for the ethyl ester analog (e.g., [M+H]+: 155.7 Ų ) suggest moderate gas-phase stability, which may extrapolate to the target compound.
  • Solubility : The isopropyl ester reduces aqueous solubility compared to ethyl derivatives but improves lipid bilayer penetration.

Notes on Availability and Research Status

  • Further studies are required to validate efficacy and toxicity.

Biological Activity

Propan-2-yl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure features a thieno[2,3-b]pyridine core and an amido group, which contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C20H24N3O3S. Its structure includes functional groups that influence its reactivity and biological interactions. The compound's synthesis typically involves multi-step organic reactions that require careful control to achieve high yields and purity.

PropertyDescription
Molecular Formula C20H24N3O3S
Molecular Weight 388.48 g/mol
IUPAC Name This compound
Solubility Soluble in DMSO and ethanol

Biological Activity

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Enzyme Inhibition : The compound acts as an inhibitor of Acetyl-CoA Carboxylase (ACC), an enzyme involved in lipid metabolism. By inhibiting ACC activity, it may reduce lipid synthesis and improve metabolic profiles in models of obesity and diabetes .
  • Antitumor Effects : Preliminary studies suggest that this compound may have anticancer properties through modulation of signaling pathways related to cell proliferation . Further research is needed to elucidate the specific mechanisms involved.
  • Antimicrobial Activity : The compound has shown potential antimicrobial effects against various pathogens, although detailed studies are required to confirm these findings .

Case Studies

Several studies have explored the biological activity of similar compounds within the thieno[2,3-b]pyridine class:

  • Study on ACC Inhibition : A study demonstrated that derivatives of thieno[2,3-b]pyridine significantly inhibited ACC in vitro, leading to decreased fatty acid synthesis in liver cells . This suggests potential for treating metabolic disorders.
  • Anticancer Research : Research involving analogs with similar structures indicated promising results in inhibiting tumor growth in breast cancer models. Compounds were found to induce apoptosis in cancer cells via pathways involving tubulin polymerization .

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:

  • ACC Inhibition : By binding to the active site of ACC, the compound prevents the conversion of acetyl-CoA to malonyl-CoA, a crucial step in fatty acid biosynthesis .
  • Cell Signaling Modulation : The thieno[2,3-b]pyridine core may interact with various G protein-coupled receptors (GPCRs), influencing downstream signaling pathways involved in cell growth and metabolism .

Q & A

Q. What are the established synthetic routes for propan-2-yl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (a common precursor). Key steps include:
  • Amide Coupling : Reacting the carboxylate intermediate with 3-aminobenzoic acid derivatives using coupling agents like EDC/HOBt.
  • Esterification : Introducing the propan-2-yl group via reaction with propan-2-ol under acidic or Mitsunobu conditions.
  • Optimization : Microwave-assisted synthesis or catalysis (e.g., triethylamine) can enhance reaction efficiency and yield .

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions (e.g., δC 19.9–146.4 ppm for thienopyridine and benzoate moieties) .
  • Mass Spectrometry : HRMS (ESI) for molecular ion verification (e.g., observed [M+H]+ at m/z 349.1126) .
  • Chromatography : HPLC or TLC to assess purity (>95% by area normalization).

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .

Advanced Research Questions

Q. How can the synthetic yield of this compound be optimized?

  • Methodological Answer :
  • Catalysis : Use triethylamine or microwave irradiation to accelerate amide bond formation (reported to reduce reaction time by 50% and improve yields to >80%) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during coupling reactions .
  • Purification : Gradient column chromatography (hexane/ethyl acetate) to isolate high-purity product .

Q. What strategies are employed to resolve contradictions in biological activity data?

  • Methodological Answer :
  • Standardized Assay Conditions : Replicate studies under controlled parameters (e.g., pH, serum content, cell passage number) to minimize variability .
  • Comparative Analysis : Cross-validate results with structural analogs (e.g., ethyl ester derivatives) to identify substituent-specific effects .

Q. How does the substitution pattern influence the compound’s pharmacological profile?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
  • Thienopyridine Core : Methyl groups at positions 4 and 6 enhance lipophilicity, improving membrane permeability .
  • Propan-2-yl Ester : Compared to ethyl esters, this group increases metabolic stability in plasma stability assays .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like GSK-3β, correlating with experimental IC50_{50} values .

Q. What computational methods are used to predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Analyze binding stability with enzymes (e.g., 100-ns simulations in GROMACS) .
  • Collision Cross-Section (CCS) Predictions : Use tools like MOBCAL to correlate CCS values (e.g., 155.7 Ų for [M+H]+) with conformational flexibility .

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